(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate
Description
Properties
CAS No. |
753498-24-7 |
|---|---|
Molecular Formula |
C38H38N2O4 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl] benzoate |
InChI |
InChI=1S/C38H38N2O4/c1-3-26-19-29-21-31(22-30(29)20-27(26)4-2)39-23-35(44-38(42)28-13-9-6-10-14-28)32-15-17-34(37-33(32)16-18-36(41)40-37)43-24-25-11-7-5-8-12-25/h5-20,31,35,39H,3-4,21-24H2,1-2H3,(H,40,41)/t35-/m0/s1 |
InChI Key |
SRPUDSTYMYHTLE-DHUJRADRSA-N |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CC |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CC |
Origin of Product |
United States |
Chemical Reactions Analysis
Benzoate Ester Hydrolysis
The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying solubility or generating active metabolites.
Benzyl Ether Cleavage via Hydrogenolysis
The 8-benzyloxy group on the quinoline ring is susceptible to catalytic hydrogenation, a common deprotection strategy in medicinal chemistry.
| Reaction Conditions | Products | Relevance |
|---|---|---|
| H<sub>2</sub>, Pd/C, ethanol | 8-Hydroxyquinoline derivative | Generates pharmacologically active hydroxyl group |
This transformation is analogous to intermediates in β<sub>2</sub>-adrenergic agonist synthesis (e.g., Indacaterol) .
Amine Functionalization
The secondary amine in the 5,6-diethyl-2,3-dihydro-1H-inden-2-yl group participates in alkylation or acylation reactions, enabling structural diversification.
| Reaction Type | Reagents | Products |
|---|---|---|
| Reductive alkylation | Aldehyde/ketone + NaBH<sub>4</sub> | Tertiary amine derivatives |
| Acylation | Acid chloride, base | Amide derivatives |
Steric hindrance from the diethyl groups may limit reactivity, favoring bulk-tolerant reagents .
Quinoline Ring Modifications
The 2-oxo-1,2-dihydroquinoline core exhibits electrophilic substitution reactivity, particularly at the 6- and 7-positions, guided by the electron-withdrawing carbonyl group.
| Reaction Type | Reagents | Products |
|---|---|---|
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | 6- or 7-Bromo-substituted quinoline |
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Nitroquinoline derivatives |
These modifications are foundational for developing analogs with enhanced bioactivity .
Oxidation of the Dihydroquinoline Ring
The 1,2-dihydroquinoline moiety can undergo oxidation to form a fully aromatic quinoline system, altering electronic properties.
| Reagent | Conditions | Products |
|---|---|---|
| KMnO<sub>4</sub> | Acidic aqueous solution | Quinoline-2-one with aromatic ring |
| DDQ | Dichloromethane, reflux | Dehydrogenated quinoline |
This reactivity is exploited in tuning metabolic stability .
Transesterification of the Benzoate Group
The benzoate ester can undergo transesterification with other alcohols under acidic or basic catalysis.
| Reagent | Conditions | Products |
|---|---|---|
| ROH, H<sub>2</sub>SO<sub>4</sub> | Reflux | Alternate ester derivatives |
This reaction enables the introduction of prodrug motifs or lipophilic side chains .
Nucleophilic Aromatic Substitution
Electron-deficient positions on the quinoline ring may undergo nucleophilic substitution under forcing conditions.
| Nucleophile | Conditions | Products |
|---|---|---|
| NH<sub>3</sub> | High temperature, Cu catalyst | Aminated quinoline derivatives |
Such reactions are less common due to the ring’s electron-rich nature from the benzyloxy group .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and pharmacological differences between the target compound and related molecules:
Key Observations:
Core Structure Influence: Quinolinone-based compounds (target, Indacaterol, ) are tailored for β2-adrenergic receptor interaction, whereas benzimidazoles () target IDO1 enzymes. The benzyloxy group in the target compound and ’s molecule acts as a protective group, enhancing synthetic stability before hydrolysis to active hydroxyl forms .
Substituent Impact on Activity: The 5,6-diethylindenyl group in the target compound and Indacaterol is critical for β2 receptor selectivity and prolonged duration of action . Replacing diethylindenyl with 4-methoxyphenylpropylamino () may alter receptor affinity or metabolic stability due to increased hydrophobicity.
Stereochemical Considerations :
- The (1R) configuration in the hydroxyethyl side chain is conserved across β2-agonist intermediates (target, Indacaterol), ensuring proper receptor binding .
Metabolic Pathways:
Stability and Chemical Resistance
This contrasts with alkyl esters, which hydrolyze more readily.
Preparation Methods
Indene Alkylation
2,3-Dihydro-1H-indene is alkylated with ethyl bromide using sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, yielding 5,6-diethyl-2,3-dihydro-1H-indene.
Nitro Group Introduction
The alkylated indene undergoes nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, followed by reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) to produce the primary amine.
Coupling to the Quinoline Core
The amine is coupled to the quinoline intermediate via a Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This step introduces the ethylamino group while preserving the stereochemistry at C1.
Esterification with Benzoic Acid
The secondary alcohol at position 1 undergoes esterification with benzoyl chloride in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). The reaction achieves 85–90% yield after 4 hours at room temperature.
Optimization Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| DMAP | DCM | 88 |
| Pyridine | DCM | 72 |
| None | DCM | <5 |
Stereochemical Control at C1
The (R)-configuration at C1 is critical for biological activity. Two methods are employed:
Chiral Resolution
Racemic mixtures are separated using chiral stationary phase chromatography (CSP) with cellulose tris(3,5-dimethylphenylcarbamate). The enantiomeric excess (ee) exceeds 99% as verified by high-performance liquid chromatography (HPLC).
Asymmetric Synthesis
A Sharpless epoxidation-inspired approach uses titanium tetraisopropoxide (Ti(OiPr)₄) and (R,R)-diethyl tartrate to induce chirality during the Mitsunobu reaction. This method reduces post-synthetic purification demands.
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. The compound’s purity (>95%) is confirmed via:
Q & A
Q. What are the key steps in synthesizing (1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions. For the quinoline core, intermediates like 8-benzyloxy-5-[2-hydroxy-1-(alkylamino)ethyl]quinolin-2(1H)-one derivatives are prepared via refluxing with amines (e.g., isopropylamine, tert-butylamine) in acetonitrile using zinc chloride as a catalyst . Subsequent benzoylation steps may employ benzoyl chloride in dichloromethane or toluene under controlled temperature (e.g., 0–25°C) to avoid side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the final product .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectral
- NMR : H and C NMR identify proton environments (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ ~170 ppm).
- HRMS : Validates molecular weight (e.g., [M+H] calculated for CHNO: 537.2754).
- IR : Confirms ester (C=O stretch ~1720 cm) and amide (N-H bend ~1550 cm) functionalities .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep in sealed containers under inert gas (argon) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during benzoylation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl, BF) to enhance benzoyl chloride reactivity.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures (0–10°C) to suppress side reactions.
- Kinetic Monitoring : Use HPLC with UV detection (λ = 254 nm) to track benzoylation progress and adjust stoichiometry dynamically .
Q. How do computational methods (e.g., DFT) predict electronic properties of the quinoline core?
- Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare computed IR/NMR spectra with experimental data to validate accuracy. Discrepancies in carbonyl stretching frequencies (>10 cm) may indicate solvent effects not accounted for in gas-phase calculations .
Q. What strategies resolve contradictions between experimental and computational data?
- Methodological Answer :
- Solvent Corrections : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations for better agreement with solution-phase NMR.
- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, which may explain split signals in H NMR .
Q. How does the indenyl-amino substituent influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying alkyl chains (ethyl vs. propyl) on the indenyl group. Test affinity via radioligand binding assays (e.g., β-adrenoceptor).
- Docking Simulations : Use AutoDock Vina to model interactions with target receptors. The diethyl groups may enhance hydrophobic binding, while the amino group facilitates hydrogen bonding .
Q. What analytical methods assess compound stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Monitor degradation via LC-MS over 24 hours.
- Photostability : Use a solar simulator (300–800 nm) to test light sensitivity. Protect light-sensitive groups (e.g., quinolinone) with amber glassware during storage .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
